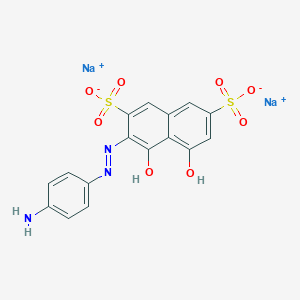
Pontacyl Violet 4BSN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pontacyl Violet 4BSN is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles. The compound is characterized by its complex structure, which includes naphthalene, sulfonic acid groups, and an azo linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pontacyl Violet 4BSN typically involves the diazotization of 4-aminophenyl and subsequent coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product consistency and quality. The final product is usually isolated through filtration and purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Pontacyl Violet 4BSN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation Products: Depending on the extent of oxidation, products can range from partially oxidized intermediates to fully oxidized compounds.
Reduction Products: Typically, the reduction of the azo group yields aromatic amines.
Substitution Products: Derivatives with different functional groups replacing the sulfonic acid groups.
Applications De Recherche Scientifique
Pontacyl Violet 4BSN has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound interacts with fabric fibers, forming stable bonds that result in vibrant colors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Direct Black 38: Another azo dye with similar structural features but different applications.
Acid Violet 49: Shares the naphthalenedisulfonic acid backbone but differs in the substituents attached to the azo group.
Uniqueness
Pontacyl Violet 4BSN is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
1681-60-3 |
|---|---|
Formule moléculaire |
C16H13N3NaO8S2 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
disodium;3-[(4-aminophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13N3O8S2.Na/c17-9-1-3-10(4-2-9)18-19-15-13(29(25,26)27)6-8-5-11(28(22,23)24)7-12(20)14(8)16(15)21;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27); |
Clé InChI |
ZSRMANJPXDTPQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |
Key on ui other cas no. |
1681-60-3 |
Origine du produit |
United States |
Q1: What is the basis for the use of Victoria Violet (Acid Violet 3) in boron detection?
A1: Victoria Violet (2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt) exhibits a decrease in absorbance in the presence of boric acid within a specific pH range (7.7 to 10.0). [] This change in absorbance forms the basis for a colorimetric method to determine boron concentrations, particularly useful for levels ranging from 0.02 to 0.60 mg. [] Measurements are typically taken at a wavelength of 540 nm with solutions maintained at a pH of 8.75. []
Q2: Are there any known applications of Acid Violet 3 outside of analytical chemistry?
A3: Beyond its use in boron detection, Acid Violet 3 has historically been incorporated into soap formulations. [] This application leverages the compound's vibrant color and potential emollient properties when combined with a suitable soap base. [] While the historical document mentions an "antiseptic" property, further research is needed to confirm any antimicrobial activity in modern contexts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















